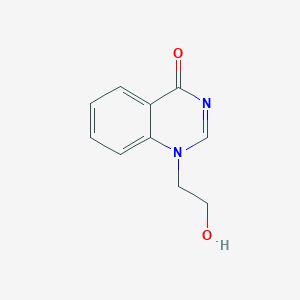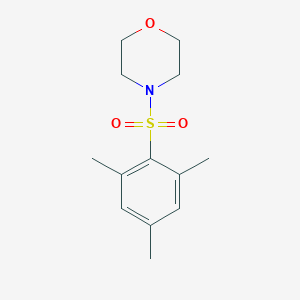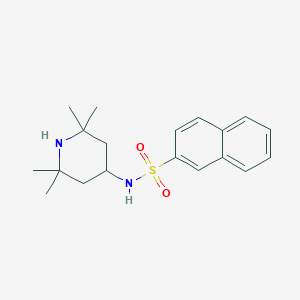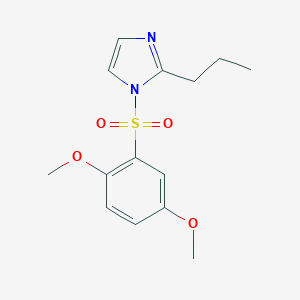
1-(2-hydroxyethyl)-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxyethyl)-4(1H)-quinazolinone, also known as HEQ, is a heterocyclic organic compound with the chemical formula C10H10N2O2. HEQ is a derivative of quinazolinone and is widely used in scientific research due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-hydroxyethyl)-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been shown to have neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
1-(2-hydroxyethyl)-4(1H)-quinazolinone has several advantages for use in lab experiments. This compound is readily available and relatively inexpensive. Additionally, this compound has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. This compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on 1-(2-hydroxyethyl)-4(1H)-quinazolinone. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
合成方法
1-(2-hydroxyethyl)-4(1H)-quinazolinone can be synthesized by several methods, including the Pinner reaction, the Gabriel synthesis, and the cyclization of 2-aminobenzamide with glyoxylic acid. The Pinner reaction is the most commonly used method for synthesizing this compound. In this method, 2-aminobenzamide is reacted with ethyl orthoformate and hydrochloric acid to form this compound.
科学研究应用
1-(2-hydroxyethyl)-4(1H)-quinazolinone has been extensively studied for its biological activities, including its anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.2 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-12-7-11-10(14)8-3-1-2-4-9(8)12/h1-4,7,13H,5-6H2 |
InChI 键 |
LIOKDZIZOGVBHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2CCO |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)




![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)

![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)


![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)